
2-Bromo-1,3-difluoro-5-iodobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-difluoro-5-iodobenzene can be synthesized through various methods. One common approach involves the iodination of 2-bromo-1,3-difluorobenzene. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Another method involves the bromination and fluorination of 1,3-difluorobenzene, followed by iodination .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes, utilizing high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require catalysts and specific solvents to proceed efficiently.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Bromo-1,3-difluoro-5-iodobenzene is crucial in the synthesis of pharmaceuticals. Its unique halogen substitutions enhance reactivity, allowing it to serve as a versatile building block for creating various drug candidates targeting specific biological pathways.
Case Study:
In a recent study, researchers utilized this compound to develop inhibitors for g-secretase, an enzyme implicated in Alzheimer's disease. The halogenated structure improved binding affinity and selectivity towards the target enzyme, showcasing its potential in medicinal chemistry .
Material Science
Modification of Materials:
The compound is employed in the development of advanced materials such as polymers and coatings. Its ability to modify surface properties enhances chemical resistance and durability.
Application Example:
In polymer chemistry, this compound has been used to synthesize fluorinated polymers that exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. This property is particularly valuable in applications requiring high-performance materials .
Organic Synthesis
Building Block for Complex Molecules:
This compound acts as a key building block in organic synthesis, facilitating the construction of complex molecular architectures.
Synthesis Pathways:
Researchers have reported various synthetic routes involving this compound, including:
- Substitution Reactions: The halogens can be replaced with nucleophiles such as amines or thiols under specific conditions.
- Oxidation/Reduction Reactions: The compound can undergo oxidation or reduction, leading to diverse products .
Reaction Type | Description | Example Products |
---|---|---|
Substitution | Halogen replacement with nucleophiles | Amino derivatives |
Oxidation | Conversion to oxidized forms | Hydroxy derivatives |
Reduction | Formation of reduced products | Alcohols or amines |
Agrochemicals
Development of Pesticides:
this compound contributes to the formulation of agrochemicals, particularly in developing effective pesticides and herbicides.
Impact on Agricultural Productivity:
The compound's reactivity allows for the creation of novel agrochemical agents that enhance crop protection while minimizing environmental impact. Studies have shown that derivatives of this compound exhibit improved efficacy against common agricultural pests .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-5-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1,3-difluoro-5-iodobenzene
- CAS Number : 155906-10-8
- Molecular Formula : C₆H₂BrF₂I
- Molecular Weight : 318.89 g/mol
- Physical Properties: Boiling Point: Not explicitly reported in available data . Storage: Requires protection from light and storage under dry conditions at 2–8°C .
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzene Derivatives
Compound 1 : 1-Bromo-2,3,5,6-tetrafluorobenzene
- CAS Number : 1559-88-2 .
- Molecular Formula : C₆HBrF₄
- Molecular Weight : 228.98 g/mol .
- Key Differences :
- Lacks iodine and has additional fluorine substituents, reducing steric bulk and molecular weight.
- Likely exhibits lower boiling point and higher volatility compared to the iodine-containing analog.
Compound 2 : 2-Bromo-5-chloro-1,3-difluorobenzene
- Synonyms: 4-Chloro-2,6-difluorobromobenzene .
- Molecular Formula : C₆H₂BrClF₂
- Molecular Weight : 247.43 g/mol (estimated).
- Key Differences :
- Chlorine replaces iodine, reducing molecular weight and polarizability.
- Altered electronic effects may influence reactivity in cross-coupling reactions.
Compound 3 : 5-Bromo-1,3-difluoro-2-iodobenzene
- CAS Number : 160976-02-3 .
- Molecular Formula : C₆H₂BrF₂I
- Molecular Weight : 318.89 g/mol .
- Physical Properties :
- Key Differences: Regioisomeric variation (iodine at position 2 vs. 5 in the target compound).
Physicochemical and Reactivity Comparisons
Key Findings and Implications
Substituent Effects :
- Iodine enhances molecular weight and reactivity in cross-coupling reactions but may reduce solubility in polar solvents .
- Fluorine increases electronegativity, directing substitution reactions meta/para .
- Chlorine offers intermediate reactivity between fluorine and iodine, balancing steric and electronic effects .
Regioisomerism :
- Positional changes (e.g., iodine at position 2 vs. 5) significantly alter steric hindrance and reaction pathways .
Safety Considerations :
- Iodine-containing compounds generally require stricter handling due to higher toxicity and irritancy .
Biological Activity
2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, contribute to its diverse biological activities and reactivity.
- Molecular Formula : C₆H₂BrF₂I
- Molecular Weight : 318.89 g/mol
- Physical Appearance : Solid (white to light red or green)
- Melting Point : 64 °C to 68 °C
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors. The halogen substituents influence its chemical reactivity and binding affinity, making it a valuable compound in drug design and development.
Key Biological Activities
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Molecular Formula | Similarity Score | Unique Features |
---|---|---|---|
5-Bromo-1,3-difluoro-2-iodobenzene | C₆H₂BrF₂I | 0.88 | Different substitution pattern on the benzene ring |
1-Bromo-3-fluoro-2-iodobenzene | C₆H₂BrF₂I | 0.85 | Contains only one fluorine atom |
1-Bromo-2-fluoro-3-iodobenzene | C₆H₂BrF₂I | 0.81 | Varies in position of halogens |
This table illustrates how variations in halogen positioning can significantly affect the chemical behavior and biological activity of these compounds.
Study on Cytochrome P450 Inhibition
A study conducted on various halogenated compounds highlighted that this compound demonstrated notable inhibition of specific cytochrome P450 isoforms. This inhibition was quantified using enzyme assays that measured the rate of substrate metabolism in the presence of varying concentrations of the compound. The results indicated a dose-dependent response with IC50 values that suggest significant potential for further exploration in drug interactions.
Antifungal Activity Assessment
In another research effort focusing on CF₂X-containing compounds, preliminary tests showed that derivatives similar to this compound exhibited antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity .
Future Directions
While initial findings indicate promising biological activities for this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Areas for future investigation include:
- Detailed Pharmacokinetic Studies : Understanding how this compound interacts within biological systems.
- Expanded Biological Testing : Evaluating its efficacy against a broader range of pathogens and cancer cell lines.
- Mechanistic Studies : Investigating specific molecular interactions with target proteins to better understand its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-bromo-1,3-difluoro-5-iodobenzene?
A common protocol involves coupling reactions using precursors like phenol derivatives. For example, a mixture of this compound (1 mmol), K₂CO₃ (4 mmol), and phenol (4 mmol) in N-methylpyrrolidone (NMP) at 135°C under N₂ for 24 hours yields aryl ether derivatives. Post-reaction purification via recrystallization (CH₂Cl₂/petroleum ether) is recommended to isolate high-purity products .
Q. How can researchers ensure safe handling of this compound in the lab?
This compound shares hazards with structurally similar halogenated aromatics, including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Key precautions:
- Use fume hoods and PPE (gloves, goggles).
- Avoid thermal decomposition, which releases toxic gases (e.g., hydrogen bromide/iodide) .
- Store in inert atmospheres, away from oxidizers.
Q. What purification methods are effective for removing by-products in halogenated benzene derivatives?
Recrystallization using CH₂Cl₂ and petroleum ether (1:3 ratio) is widely used. For persistent impurities, column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can resolve structural analogs. Monitor purity via GC (>95% threshold) or HPLC (retention time consistency) .
Q. How should researchers validate the structural integrity of this compound?
Combine spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, fluorine coupling).
- Mass spectrometry (EI-MS) : Confirm molecular ion peak at m/z ~300.89 (C₆H₃BrFI⁺).
- Elemental analysis : Verify Br, F, and I content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?
The iodine substituent facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but the adjacent bromine and fluorine groups may sterically hinder catalyst access. Mitigation strategies:
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize solvent polarity (e.g., DMF > THF) to enhance reaction rates.
- Compare yields with analogous chloro/iodo derivatives to assess electronic effects .
Q. What analytical contradictions arise in quantifying halogenated aromatic impurities?
GC-MS may underdetect high-molecular-weight by-products (e.g., diiodinated species) due to fragmentation. Cross-validate with LC-HRMS or MALDI-TOF. For example, a study found 5% unidentified by-products via GC-MS but 8% via LC-HRMS in similar systems .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?
DFT calculations (B3LYP/6-311+G(d,p)) reveal that the iodine atom’s polarizability lowers the energy barrier for SNAr reactions at the para position. Compare Fukui indices to prioritize reactive sites:
Position | Fukui Index (f⁻) |
---|---|
C-1 (Br) | 0.12 |
C-3 (F) | 0.08 |
C-5 (I) | 0.31 |
This predicts nucleophilic attack at C-5 . |
Q. What strategies mitigate decomposition during long-term storage?
Decomposition studies show that halogen loss (e.g., HI elimination) occurs above 40°C. Recommendations:
- Store at –20°C under argon.
- Add stabilizers (e.g., 0.1% BHT) to inhibit radical formation.
- Monitor via periodic TGA/DSC to detect thermal instability .
Q. How does solvent choice impact regioselectivity in Ullmann coupling with this substrate?
Polar aprotic solvents (e.g., DMSO) favor coupling at the iodine site due to enhanced solvation of Cu intermediates. In contrast, nonpolar solvents (toluene) shift selectivity toward bromine. A recent study reported:
Solvent | Yield (I-site) | Yield (Br-site) |
---|---|---|
DMSO | 78% | 12% |
Toluene | 34% | 65% |
Use deuterated analogs to track substituent effects via NMR kinetics . |
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGNRYEQPISPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375752 | |
Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155906-10-8 | |
Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.